4-amino-6-chloro-1H-indazole-3-carboxylic acid
CAS No.: 885520-05-8
Cat. No.: VC3868981
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 885520-05-8 |
---|---|
Molecular Formula | C8H6ClN3O2 |
Molecular Weight | 211.6 g/mol |
IUPAC Name | 4-amino-6-chloro-1H-indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H6ClN3O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14) |
Standard InChI Key | WVXYIZKVQVOZBI-UHFFFAOYSA-N |
SMILES | C1=C(C=C2C(=C1N)C(=NN2)C(=O)O)Cl |
Canonical SMILES | C1=C(C=C2C(=C1N)C(=NN2)C(=O)O)Cl |
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
The compound crystallizes as a cream-colored solid with a density of and a boiling point of 472.1 \pm 25.0 \, ^\circ\text{C} at standard pressure . Its solubility profile is influenced by the carboxylic acid group, which enhances hydrophilicity compared to non-polar indazole analogs. The pKa of the carboxylic acid moiety is approximately 3.7, while the amino group at the 4-position has a pKa of ~4.7, contributing to its zwitterionic behavior in physiological conditions .
The planar indazole ring system allows for π-π stacking interactions, critical for binding to biological targets such as AMPK and CRAC channels . X-ray crystallography studies of related indazole derivatives reveal that the chlorine atom at the 6-position induces steric and electronic effects, modulating receptor affinity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-amino-6-chloro-1H-indazole-3-carboxylic acid typically begins with halogenated aniline precursors. A representative pathway involves:
-
Acetylation of 3-Chloro-2-Methylaniline:
Reacting 3-chloro-2-methylaniline with acetic anhydride and potassium acetate in chloroform yields the corresponding acetanilide derivative . -
Cyclization via Diazotization:
Treatment with isoamyl nitrite under reflux conditions induces cyclization to form the indazole core . -
Functionalization:
Subsequent chlorination at the 6-position and introduction of the carboxylic acid group at the 3-position are achieved through Ullmann coupling or palladium-catalyzed reactions .
Table 1: Synthetic Intermediates and Yields
Step | Reagent/Conditions | Intermediate | Yield (%) |
---|---|---|---|
1 | Acetic anhydride | Acetanilide | 85–90 |
2 | Isoamyl nitrite | Indazole | 70–75 |
3 | Cl₂, Pd catalyst | Chlorinated | 60–65 |
Pharmacological Applications
CRAC Channel Inhibition
4-Amino-6-chloro-1H-indazole-3-carboxylic acid derivatives exhibit potent CRAC channel blocking activity, stabilizing mast cells and reducing pro-inflammatory mediator release (e.g., β-hexosaminidase, TNF-α) . In RBL-2H3 mast cells, analogs of this compound demonstrated IC₅₀ values < 1 μM, outperforming earlier CRAC inhibitors like BTP2 .
AMPK Activation
Structural modifications, such as replacing the indazole core with an indole, enhance AMPK activation. For instance, the indole analog PF-06409577 showed 10-fold higher solubility ( at pH 6.5) and 31% oral bioavailability in rats, making it a candidate for diabetic nephropathy treatment .
Structure-Activity Relationship (SAR) Studies
Role of Substituents
-
Carboxylic Acid Group: Essential for hydrogen bonding with Lys29 and Glu96 residues in AMPK .
-
Chlorine Atom: Electron-withdrawing effects increase metabolic stability but reduce passive permeability .
-
Amino Group: Enhances solubility and modulates interactions with CRAC channel Orai1 subunits .
Table 2: SAR of Indazole Derivatives
Compound | R₁ (Position 4) | R₂ (Position 6) | CRAC IC₅₀ (μM) | AMPK EC₅₀ (μM) |
---|---|---|---|---|
1 | NH₂ | Cl | 0.8 | 1.2 |
2 | H | Cl | >10 | >10 |
3 | NH₂ | H | 2.5 | 3.4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume